molecular formula C11H11BrClNO B8014088 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide

Cat. No.: B8014088
M. Wt: 288.57 g/mol
InChI Key: NCKAYIUNKSNSCH-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 1870230-74-2) is a chemical compound with the molecular formula C11H11BrClNO and a molecular weight of 288.57 g/mol . This benzamide derivative is a solid research-grade material intended for use in laboratory research and chemical synthesis . It is part of a class of substituted benzamides that are valuable as synthetic intermediates and building blocks in medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active molecules . The structure features both bromo and chloro substituents on the benzoyl ring, which facilitate further functionalization via cross-coupling reactions, and a cyclopropylmethyl group on the amide nitrogen, which can influence the compound's physicochemical properties and biological activity profile. Researchers utilize this compound and its analogs exclusively for in vitro experiments within laboratory settings. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for any human, veterinary, or household purposes . For comprehensive safety information, including hazard statements and precautionary measures, please consult the Safety Data Sheet.

Properties

IUPAC Name

2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAYIUNKSNSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Acylation

The most direct method involves converting 2-bromo-5-chlorobenzoic acid to its reactive acyl chloride intermediate. As detailed in patent EP3816150B1, 2-bromo-5-chlorobenzoic acid undergoes treatment with thionyl chloride (SOCl₂) under reflux to generate 2-bromo-5-chlorobenzoyl chloride. Subsequent reaction with cyclopropylmethylamine in tetrahydrofuran (THF) at 0–25°C yields the target benzamide. This method, while straightforward, requires careful control of stoichiometry to avoid over-acylation byproducts.

Reaction Scheme:

2-Bromo-5-chlorobenzoic acidSOCl2,Δ2-Bromo-5-chlorobenzoyl chlorideCyclopropylmethylamine, THFTarget compound\text{2-Bromo-5-chlorobenzoic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{2-Bromo-5-chlorobenzoyl chloride} \xrightarrow{\text{Cyclopropylmethylamine, THF}} \text{Target compound}

Coupling Reagent-Assisted Synthesis

An alternative approach employs carbodiimide- or phosphonium-based coupling agents to activate the carboxylic acid directly. Research from demonstrates the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). This method circumvents the need for acyl chloride isolation, reducing side reactions and improving safety profiles.

Optimized Conditions:

  • Reagents: 2-Bromo-5-chlorobenzoic acid (1.1 eq), cyclopropylmethylamine (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq)

  • Solvent: DMF (0.1 M concentration)

  • Yield: 75–80% after purification

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Comparative studies reveal that DMF outperforms THF in coupling reactions due to its superior ability to stabilize reactive intermediates. Reactions conducted at 25°C for 12–16 hours achieve complete conversion, whereas elevated temperatures (>40°C) promote decomposition. In contrast, acyl chloride methods require strict temperature control (0–5°C during amine addition) to suppress HCl-mediated side reactions.

Stoichiometric Considerations

Excess cyclopropylmethylamine (1.5–2.0 eq) is critical in both methods to ensure complete consumption of the acyl chloride or activated ester. Molar ratios below 1.2 eq result in residual starting material and reduced yields (<60%).

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in petroleum ether (EtOAc/PE 1:5 → 1:2). This removes unreacted starting materials and symmetrical urea byproducts formed during coupling.

Typical Purification Data:

ParameterValue
Column Volume40 × 250 mm
Flow Rate30 mL/min
Purity Post-Purification≥95% (HPLC)

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 7.78 (d, J = 8.8 Hz, 1H, Ar-H)

  • δ 7.57 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

  • δ 3.35 (t, J = 6.4 Hz, 2H, NCH₂)

  • δ 1.10–1.05 (m, 1H, cyclopropane CH)

  • δ 0.55–0.48 (m, 4H, cyclopropane CH₂)

LC-MS Analysis:

  • Calculated for C₁₁H₁₀BrClNO [M+H]⁺: 302.97

  • Observed: 303.05

Comparative Analysis of Synthetic Methods

ParameterAcyl Chloride MethodCoupling Reagent Method
Yield65–70%75–80%
Reaction Time8–10 hours12–16 hours
Purity90–92%≥95%
ScalabilityLimited by SOCl₂ handlingAmenable to kilogram-scale
Byproduct FormationHCl, over-acylationSymmetrical urea

Industrial-Scale Considerations

The coupling reagent method is favored for large-scale production due to reduced corrosive reagent use and improved safety. However, cost analyses indicate that HATU-mediated reactions incur higher material expenses ($12–15/g reagent) compared to acyl chloride routes ($2–4/kg SOCl₂). Hybrid approaches using PyBroP with DIPEA offer a balance between cost and efficiency .

Scientific Research Applications

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

    Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and the cyclopropylmethyl group can influence its binding affinity and specificity. The exact pathways depend on the biological context, but it often involves inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups LogP* (Predicted)
2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide C₁₁H₁₀BrClNO 301.56 Br (2), Cl (5), cyclopropylmethyl (N) Benzamide, halogenated aryl ~3.2
2-Bromo-N-cyclobutyl-5-methylbenzamide C₁₂H₁₄BrNO 268.15 Br (2), CH₃ (5), cyclobutyl (N) Benzamide, alkyl substituents ~2.8
2-Bromo-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₂BrNO₂ 258.11 Br (2), OCH₃ (5), dimethyl (N) Benzamide, methoxy, dimethyl 2.16
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide C₂₀H₁₈BrClN₂O₂S 489.79 Br (5), Cl (2), naphthalene-sulfonamide Sulfonamide, halogenated aryl ~4.1

*LogP values estimated using fragment-based methods; experimental data unavailable for most compounds.

Key Observations:
  • N-Substituents: The cyclopropylmethyl group imposes steric constraints and ring strain, differing from the more flexible cyclobutyl or smaller dimethyl groups . This may influence binding interactions in biological systems.
  • Molecular Weight and Solubility : The target compound (301.56 g/mol) is heavier than its dimethyl or cyclobutyl analogs, likely reducing aqueous solubility compared to 2-bromo-5-methoxy-N,N-dimethylbenzamide (LogP = 2.16) .
PCAF HAT Inhibition (Benzamide Analogs) :

Compounds with 2-acylamino or carboxyphenyl substituents on benzamide scaffolds (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide) exhibit PCAF HAT inhibitory activity (67–79% at 100 μM). While the target compound lacks these groups, its halogenated aromatic system may engage in π-π stacking or halogen bonding with enzyme active sites, analogous to salicylic acid derivatives.

Functional Group Comparison

  • Benzamide vs.
  • Cyclopropane vs. Cyclobutane : The cyclopropylmethyl group’s smaller ring size (60° bond angles) creates greater ring strain than cyclobutyl (90°), possibly affecting conformational stability in binding pockets .

Biological Activity

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance.

Chemical Structure and Properties

The structure of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide features a benzamide backbone with bromine and chlorine substituents at the 2 and 5 positions, respectively, and a cyclopropylmethyl group attached to the nitrogen atom. This unique configuration may influence its interaction with biological targets.

The biological activity of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The halogen substituents may enhance binding affinity, while the cyclopropylmethyl group can affect lipophilicity and membrane permeability, which are critical for bioactivity.

Biological Activity Overview

The compound has shown promise in several biological assays:

  • Anticancer Activity : Preliminary studies indicate that 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cells such as KB31 and A549, demonstrating significant apoptosis induction in specific cell types .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may inhibit certain proteases or kinases involved in cancer progression or inflammatory responses .
  • Neuropharmacological Effects : Given its structural characteristics, it is hypothesized that the compound could modulate neurotransmitter systems, potentially acting as a receptor antagonist or agonist in central nervous system applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that share structural features with 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide:

  • Cytotoxicity Studies : Research indicates that compounds with similar halogenated benzamide structures can induce apoptosis in cancer cell lines by triggering mitochondrial pathways. This suggests that 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide could have comparable effects .
  • Receptor Binding Studies : Analogous compounds have demonstrated selective binding to specific G protein-coupled receptors (GPCRs), highlighting the importance of substituent positioning on receptor affinity. This aspect is crucial for developing targeted therapies .
  • In Vivo Efficacy : Animal models treated with structurally related compounds have shown improved outcomes in disease models, supporting the potential therapeutic applications of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide in inflammatory diseases and cancers .

Data Table: Biological Activity Summary

Activity TypeAssay TypeObserved EffectReference
AnticancerCytotoxicity AssayInduced apoptosis in KB31 cells
Enzyme InhibitionProtease InhibitionInhibited specific proteases
NeuropharmacologyReceptor BindingModulated neurotransmitter receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via amidation reactions using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (CITF) as a coupling agent. For example, 3,5-bis(trifluoromethyl)benzoic acid is activated with CITF in acetonitrile, followed by reaction with cyclopropylmethylamine derivatives. Intermediate purification is achieved via silica gel chromatography (PE:EtOAc gradients), and structural confirmation relies on 1H^1 \text{H}-NMR and TLC monitoring .

Q. How is the purity and identity of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide validated in academic settings?

  • Methodology : Purity is assessed using TLC with solvent systems like PE:EtOAc (3:1) to monitor reaction progress. Final compound identity is confirmed via 1H^1 \text{H}-NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclopropyl CH2_2 at δ 0.5–1.5 ppm) and mass spectrometry (e.g., m/z corresponding to [M+H+^+]) .

Q. What safety protocols are critical when handling halogenated benzamide derivatives like this compound?

  • Methodology : Use fume hoods for reactions involving volatile reagents (e.g., MeCN, DMF). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal must comply with OSHA standards for halogenated organics, and exposure monitoring is advised due to potential toxicity .

Advanced Research Questions

Q. How can low yields in the amidation step be optimized for halogenated benzamide derivatives?

  • Methodology : Low yields often arise from incomplete activation of the carboxylic acid. Switching to microwave-assisted synthesis (e.g., 130–160°C for 20–60 min) improves reaction efficiency. Catalytic systems like Pd(PPh3_3)4_4 or Zn(CN)2_2 enhance cyanide substitutions, as seen in analogous benzamide syntheses. Solvent optimization (e.g., DMF for polar intermediates) and degassing with inert gases (N2_2) also mitigate side reactions .

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

  • Methodology : Mercury CSD 2.0 enables visualization of crystal packing and hydrogen-bonding networks. For refinement, SHELXL (via SHELX suite) is widely used for small-molecule crystallography, particularly for resolving halogen-heavy structures. Pair distribution function (PDF) analysis can address discrepancies in X-ray diffraction data caused by heavy atoms like bromine .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodology : Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers in the cyclopropyl group). Use DFT calculations (Gaussian or ORCA) to simulate NMR spectra under experimental conditions (e.g., DMSO-d6_6 solvent model). Cross-validation with 2D NMR (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC) clarifies ambiguous assignments .

Q. What strategies are effective for functionalizing the benzamide core to enhance bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability. Substituents like pyridinyl or oxadiazole rings can be added via Suzuki-Miyaura coupling or Huisgen cycloaddition. Biological evaluation (e.g., enzyme inhibition assays) guides iterative optimization, as demonstrated in antibacterial benzamide derivatives .

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